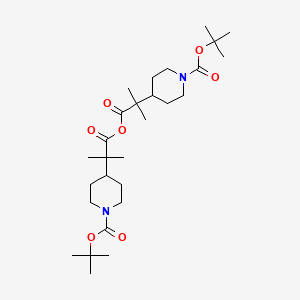
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride is a compound commonly used in organic synthesis. The Boc group, or tert-butoxycarbonyl group, is a protective group for amines, which helps to prevent unwanted reactions during chemical synthesis. This compound is particularly useful in the synthesis of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride typically involves the reaction of 2-methylpropanoic anhydride with 1-(Boc)-piperidine-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the acid by-products .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protective groups or functional groups under specific conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid, resulting in the formation of the free amine.
Common Reagents and Conditions
Substitution: Reagents such as di-tert-butyl dicarbonate (Boc2O) and bases like triethylamine are commonly used.
Deprotection: Trifluoroacetic acid is often used to remove the Boc group.
Major Products
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of 2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride involves the formation of a stable carbamate linkage with the amine group. This prevents the amine from participating in unwanted side reactions during synthesis. The Boc group can later be removed under acidic conditions, regenerating the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate (Boc2O): Another commonly used Boc-protecting reagent.
Carbobenzyloxy (Cbz) group: Another protective group for amines that can be removed by catalytic hydrogenation.
Fluorenylmethyloxycarbonyl (Fmoc) group: A protective group that can be removed under basic conditions.
Uniqueness
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride is unique due to its specific structure, which combines the Boc-protecting group with a piperidine ring. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .
Propiedades
Fórmula molecular |
C28H48N2O7 |
|---|---|
Peso molecular |
524.7 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-methyl-1-[2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoyl]oxy-1-oxopropan-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H48N2O7/c1-25(2,3)36-23(33)29-15-11-19(12-16-29)27(7,8)21(31)35-22(32)28(9,10)20-13-17-30(18-14-20)24(34)37-26(4,5)6/h19-20H,11-18H2,1-10H3 |
Clave InChI |
GALQTZFUDCGZIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)C(=O)OC(=O)C(C)(C)C2CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


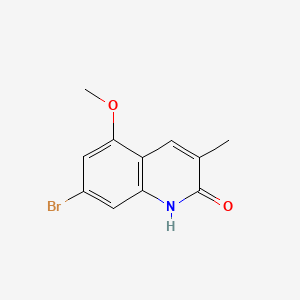

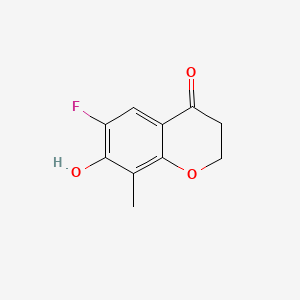

![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
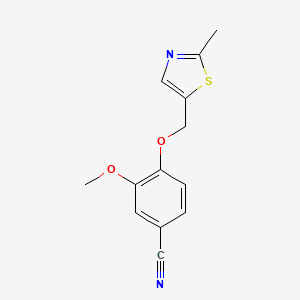

![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
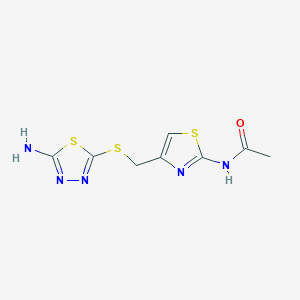

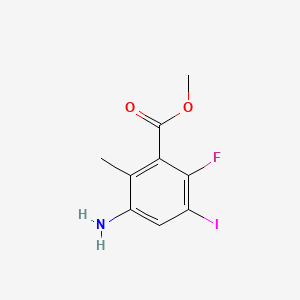

![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
